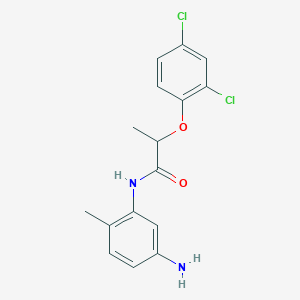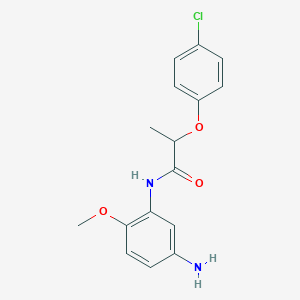
(1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2 and a molecular weight of 255.23 . This compound is primarily used in proteomics research and is known for its unique structure, which includes a cyclopentyl group attached to a piperidine ring .
Méthodes De Préparation
The synthesis of (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride involves several steps. The primary synthetic route includes the reaction of cyclopentylamine with piperidine derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is formed . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Analyse Des Réactions Chimiques
(1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl-piperidin-4-yl ketones, while reduction may produce cyclopentyl-piperidin-4-yl alcohols .
Applications De Recherche Scientifique
(1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in studies involving receptor binding and signal transduction pathways . Additionally, it is used in the industry for the production of various chemical intermediates .
Mécanisme D'action
The mechanism of action of (1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
(1-Cyclopentylpiperidin-4-yl)methanamine dihydrochloride can be compared with other similar compounds, such as C-(1-Cyclopentyl-piperidin-4-yl)-methylamine and C-(1-Cyclopentyl-piperidin-4-yl)-methylamine hydrochloride . These compounds share similar structural features but differ in their specific functional groups and chemical properties . The uniqueness of this compound lies in its dihydrochloride form, which enhances its solubility and stability in aqueous solutions .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for C-(1-Cyclopentyl-piperidin-4-yl)-methylaminedihydrochloride involves the reaction of 1-Cyclopentyl-piperidin-4-yl-methanol with methylamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1-Cyclopentyl-piperidin-4-yl-methanol", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "1. Add 1-Cyclopentyl-piperidin-4-yl-methanol to a reaction flask", "2. Slowly add methylamine to the reaction flask while stirring", "3. Heat the reaction mixture to 50-60°C and stir for 2-3 hours", "4. Cool the reaction mixture to room temperature", "5. Add hydrochloric acid to the reaction mixture to form the dihydrochloride salt", "6. Filter the solid product and wash with cold water", "7. Dry the product under vacuum to obtain C-(1-Cyclopentyl-piperidin-4-yl)-methylaminedihydrochloride" ] } | |
Numéro CAS |
1185300-51-9 |
Formule moléculaire |
C11H23ClN2 |
Poids moléculaire |
218.77 g/mol |
Nom IUPAC |
(1-cyclopentylpiperidin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H22N2.ClH/c12-9-10-5-7-13(8-6-10)11-3-1-2-4-11;/h10-11H,1-9,12H2;1H |
Clé InChI |
MURDYZPKRQCUPU-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)N2CCC(CC2)CN.Cl.Cl |
SMILES canonique |
C1CCC(C1)N2CCC(CC2)CN.Cl |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





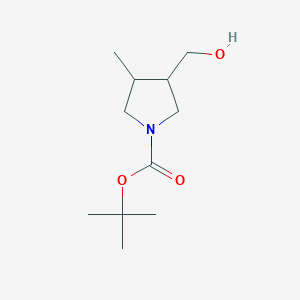
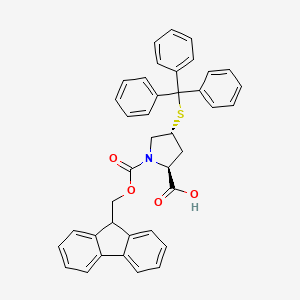
![3-{[2-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1388897.png)

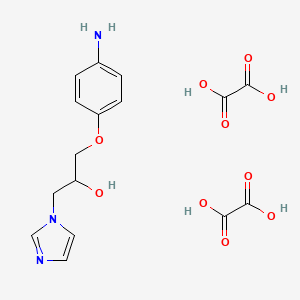
![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride](/img/structure/B1388904.png)
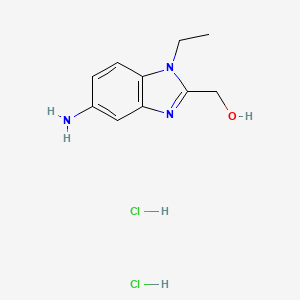
![3-[4-(4-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388906.png)
